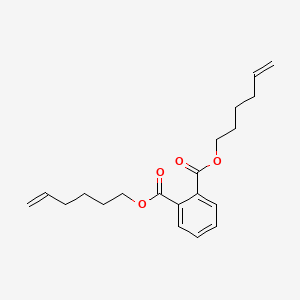

Di-(5-hexenyl)phthalate

Description

Di-(5-hexenyl)phthalate is a phthalate ester characterized by two 5-hexenyl side chains attached to a phthalic acid backbone. The 5-hexenyl group contains a terminal double bond (C=C), distinguishing it from more commonly studied phthalates like di-(2-ethylhexyl)phthalate (DEHP). Its structural uniqueness—linear chains with unsaturation—may influence its physicochemical behavior, metabolic pathways, and environmental persistence, though comprehensive toxicological and environmental data remain sparse .

Properties

CAS No. |

92569-44-3 |

|---|---|

Molecular Formula |

C20H26O4 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

bis(hex-5-enyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C20H26O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h3-4,9-10,13-14H,1-2,5-8,11-12,15-16H2 |

InChI Key |

KOYDWJZEZNHARE-UHFFFAOYSA-N |

SMILES |

C=CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC=C |

Canonical SMILES |

C=CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC=C |

Other CAS No. |

92569-44-3 |

Synonyms |

di-(5-hexenyl)phthalate di-5-HP |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds Compared :

- Di-(5-hexenyl)phthalate

- Di-(2-ethylhexyl)phthalate (DEHP)

- Di-n-butyl phthalate (DBP)

- Di-n-octyl phthalate (DNOP)

Structural Insights :

Metabolic Pathways

This compound :

- In rats, oral administration results in rapid hydrolysis to mono-(5-hexenyl)phthalate (primary metabolite), followed by oxidation of the hexenyl chain’s double bond to form epoxides and carboxylated derivatives .

- Limited data exist on secondary metabolites, but unsaturated intermediates may pose unique oxidative stress risks .

DEHP :

- Metabolized to mono-(2-ethylhexyl)phthalate (MEHP), which is further oxidized to 5-OH-MEHP and 5-oxo-MEHP .

DBP :

- Hydrolyzed to mono-n-butyl phthalate (MnBP), a known reproductive toxicant .

Key Difference :

this compound’s unsaturated chain likely leads to reactive epoxide metabolites , unlike DEHP’s stable branched metabolites. This may alter toxicity mechanisms .

Environmental Distribution and Persistence

DEHP :

This compound :

- No direct environmental monitoring data available.

Regulatory Status :

Toxicological Profiles

DEHP :

This compound :

DBP :

- Causes significant reductions in crop yields (e.g., 48.75% decrease in peanut biomass) and higher bioaccumulation in edible parts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.